molecular formula C14H9NO3S2 B15169293 2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)furan CAS No. 918429-38-6

2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)furan

Katalognummer: B15169293
CAS-Nummer: 918429-38-6
Molekulargewicht: 303.4 g/mol
InChI-Schlüssel: UOZFSDREAHZOKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)furan is a complex organic compound that features a furan ring substituted with nitro and thiophene groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)furan typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Nitroalkene Intermediate: The reaction begins with the nitration of a thiophene derivative to form a nitroalkene intermediate. This step often uses nitric acid and sulfuric acid under controlled temperatures.

    Furan Ring Formation: The nitroalkene intermediate is then subjected to a cyclization reaction to form the furan ring. This step may involve the use of catalysts such as Lewis acids.

    Final Substitution: The final step involves the substitution of the furan ring with additional thiophene groups. This can be achieved through cross-coupling reactions using palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)furan can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and palladium on carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various functional groups onto the thiophene rings.

Wissenschaftliche Forschungsanwendungen

2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)furan has several scientific research applications:

    Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

    Medicinal Chemistry: The compound’s structural features allow it to interact with biological targets, making it a potential candidate for drug development, particularly in the areas of anticancer and antimicrobial research.

    Material Science: The compound can be used in the development of advanced materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of 2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)furan depends on its application:

    Organic Electronics: The compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices.

    Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)thiophene: Similar structure but with an additional thiophene ring.

    2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(furan-2-yl)furan: Similar structure but with an additional furan ring.

Uniqueness

2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)furan is unique due to its combination of nitro, thiophene, and furan groups, which confer distinct electronic and structural properties. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics.

Eigenschaften

CAS-Nummer

918429-38-6

Molekularformel

C14H9NO3S2

Molekulargewicht

303.4 g/mol

IUPAC-Name

2-(2-nitro-2-thiophen-2-ylethenyl)-5-thiophen-2-ylfuran

InChI

InChI=1S/C14H9NO3S2/c16-15(17)11(13-3-1-7-19-13)9-10-5-6-12(18-10)14-4-2-8-20-14/h1-9H

InChI-Schlüssel

UOZFSDREAHZOKG-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1)C2=CC=C(O2)C=C(C3=CC=CS3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.